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Compound of Interest

Compound Name: PKR-IN-C51
CAS No.: 1314594-23-4
Cat. No.: B610124
Get Quote
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Executive Summary & Compound Identity

PKR-IN-C51 is a second-generation, ATP-competitive inhibitor of the double-stranded RNA-
dependent protein kinase (PKR). Distinct from the widely used Imidazolo-oxindole C16, C51 is
a bis-indole pyrimidine derivative identified through statistical modeling and virtual screening of
over 5 million compounds.

It is primarily utilized in immunological research—specifically within macrophage biology—due
to its ability to inhibit intracellular PKR activation without the overt cytotoxicity sometimes
associated with high-potency alternatives.
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Feature Technical Specification

Common Name PKR-IN-C51 (Compound 51)

N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-
3-yl)pyrimidin-2-amine

Chemical Name

CAS Number 1314594-23-4

Molecular Weight 367.45 g/mol

Target Protein Kinase R (PKR/EIF2AK?2)
Binding Mode ATP-Competitive (Reversible)
Primary 1C50 ~9 uM (Cell-based, Macrophages)

Comparative Analysis: C51 vs. Standard Inhibitors

Researchers often default to C16 or 2-Aminopurine (2-AP). However, C51 offers a distinct
profile, particularly regarding solubility and cell viability in specific myeloid lineages.

Performance Matrix

The following data aggregates findings from Bryk et al. (2011) and subsequent host-directed
therapy reviews.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Validation & Comparative

Check Availability & Pricing

Parameter

PKR-IN-C51

Imidazolo-oxindole
C16

2-Aminopurine (2-
AP)

Potency (IC50)

Moderate (~9 uM)

High (~210 nM)

Low (~1-10 mM)

High for PKR in

macrophage models;

High specificity for

Very Low (inhibits

Specificity ) PKR; some off-target ) )

lower general kinase L multiple kinases).

- CDK inhibition.
selectivity than C16.
Low (No evident )
o ] Moderate (Can induce ) )
o toxicity at effective ] ) High (Cytotoxic at

Cell Toxicity apoptosis at high

dose in primary

effective mM doses).

concentrations).
macrophages).
Macrophage ]
, ) Neuroprotection; _
] N immunometabolism; ) General translation
Primary Utility General viral

Host-Directed
Therapy (TB/Viral).

replication inhibition.

control (historical).

Solubility

DMSO (>10 mM);
limited aqueous

solubility.

DMSO; poor aqueous
solubility.

Water soluble

(moderate).

Expert Insight: When to Choose C51?

e Choose C51 if you are working with primary macrophages or sensitive immunological cell

lines where the cytotoxicity of C16 might confound inflammatory cytokine readouts.

e Choose C16 if you require maximal potency for total pathway shutdown in robust cell lines

(e.g., HeLa, HEK293) or in vivo neuroprotection models.

Mechanistic Action & Signaling Pathway

PKR-IN-C51 functions by occupying the ATP-binding pocket of the PKR kinase domain,

preventing the autophosphorylation required for activation. This blockade halts the downstream

phosphorylation of elF2

, thereby restoring protein translation and modulating the NF-
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B inflammatory response.

Pathway Visualization (Graphviz)
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Figure 1: Mechanism of Action. C51 competitively inhibits the ATP-binding step, preventing
PKR autophosphorylation and subsequent elF2

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b610124/docs?utm_src=pdf-body-img#pkr-in-c51-technical-comparison-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

-mediated translational arrest.

Experimental Protocols

The following protocol is derived from the foundational study by Bryk et al. (2011) and adapted
for modern reproducibility.

Protocol A: Inhibition of PKR in Primary Macrophages

Objective: Prevent dsRNA-induced PKR activation and downstream cytokine release.
Reagents:

e Cell Model: Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells.

e Inhibitor: PKR-IN-C51 (Stock: 10 mM in DMSO).

o Stimulant: Poly(I:C) (Synthetic dsSRNA analog).

Step-by-Step Workflow:

o Seeding: Plate macrophages at

cells/well in 6-well plates. Allow adherence for 12 hours.

o Pre-treatment (Critical Step):
o Replace media with fresh DMEM containing 10 pM PKR-IN-C51.
o Note: A dose-response curve (1 uM — 20 uM) is recommended for new cell lines.

o Incubate for 1 hour at 37°C. This pre-incubation ensures the inhibitor occupies the ATP
pocket before the kinase is challenged.

¢ Stimulation:

o Add Poly(l:C) to the media (final concentration 10-25 pug/mL) without removing the
inhibitor.

o Incubate for 4—6 hours.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b610124/docs?utm_src=pdf-body#pkr-in-c51-technical-comparison-application-guide
https://www.benchchem.com/product/b610124/docs?utm_src=pdf-body#pkr-in-c51-technical-comparison-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e Lysis & Analysis:
o Wash cells 2x with ice-cold PBS containing phosphatase inhibitors.
o Lyse in RIPA buffer.
o Western Blot Targets:
» p-PKR (Thr446): Should be significantly reduced/absent in C51 treated cells.
= p-elF2

(Ser51): Downstream marker of efficacy.

= Total PKR/elF2

: Loading controls.

Protocol B: Host-Directed Therapy Screening (TB/Viral)

Context: C51 is identified as a "Host-Directed Therapeutic" candidate.[1]

e Infection: Infect macrophages with M. tuberculosis or viral vector (MOI 1-10).

o Treatment: Treat with C51 (5—-10 uM) 2 hours post-infection.

o Readout: Measure intracellular bacterial load (CFU) or viral titer at 24h and 48h.

o Expected Outcome: Inhibition of PKR often enhances autophagic flux or reduces viral
protein synthesis dependence, leading to reduced pathogen burden.

Critical Limitations & Troubleshooting

While useful, PKR-IN-C51 has limitations documented in the literature:

o Unknown Specificity Profile: Unlike C16, which has been profiled against large kinase
panels, the full "kinome" selectivity of C51 is less characterized. Reviews in cardiovascular
applications highlight this "unknown specificity" as a hurdle for in vivo drug development.
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o Potency Gap: With an IC50 of ~9 uM, C51 is significantly less potent than C16 (IC50 ~210
nM). It is not suitable for experiments requiring nanomolar sensitivity.

o Batch Variability: As a bis-indole, the compound can be light-sensitive. Store stocks at -80°C
in opaque aliquots.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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